Product packaging for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile(Cat. No.:CAS No. 857420-96-3)

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B3289356
CAS No.: 857420-96-3
M. Wt: 300.4 g/mol
InChI Key: MTOSNRRFDUQYOR-UHFFFAOYSA-N
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Description

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile is a chemical building block of interest in medicinal and organic chemistry research. As a pyrrole derivative, it belongs to a class of nitrogen-containing heterocycles that are fundamental structural components in numerous biologically active molecules and natural products . The pyrrole ring is a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets. The specific substitution pattern of phenethyl groups at the 2,5-positions and a carbonitrile group at the 3-position makes this compound a valuable intermediate for the synthesis of more complex molecules. The primary research application of this compound is as a precursor in the design and exploration of novel compounds with potential pharmacological activities. Pyrrole derivatives are extensively investigated for a wide range of therapeutic areas, including as antibacterial agents to combat antibiotic resistance , and have been reported to exhibit antifungal, anticancer, and anti-inflammatory properties . The carbonitrile functional group offers a versatile handle for further chemical modifications, such as cyclization reactions or conversion into other functional groups like amides or tetrazoles, which are common in medicinal chemistry . Researchers can utilize this compound to develop structure-activity relationships (SAR) and optimize lead compounds for enhanced efficacy and selectivity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2 B3289356 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile CAS No. 857420-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(2-phenylethyl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c22-16-19-15-20(13-11-17-7-3-1-4-8-17)23-21(19)14-12-18-9-5-2-6-10-18/h1-10,15,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOSNRRFDUQYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(N2)CCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Diphenethyl 1h Pyrrole 3 Carbonitrile

Historical Precedents in Pyrrole (B145914) Synthesis Applicable to the 2,5-Diphenethyl Scaffold

The formation of a 2,5-disubstituted pyrrole ring is a foundational step in the synthesis of the target molecule. Several classical name reactions in organic chemistry provide a framework for achieving this core structure.

Paal-Knorr Type Condensations for Pyrrole Core Formation

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in For the synthesis of a 2,5-diphenethyl substituted pyrrole, the corresponding 1,4-dicarbonyl precursor, 1,8-diphenyl-3,6-octanedione, would be required. The reaction with ammonia or an ammonium (B1175870) salt would then lead to the formation of the desired 2,5-diphenethyl-1H-pyrrole core. wikipedia.org

Key Features of the Paal-Knorr Synthesis:

FeatureDescription
Reactants 1,4-dicarbonyl compound and ammonia or a primary amine. organic-chemistry.org
Conditions Typically neutral to weakly acidic; can be accelerated by weak acids like acetic acid. organic-chemistry.org
Mechanism Involves formation of a hemiaminal, cyclization, and dehydration. wikipedia.orgrgmcet.edu.in
Applicability Widely applicable for the synthesis of N-unsubstituted and N-substituted pyrroles. wikipedia.org

Hantzsch Pyrrole Synthesis and its Variations

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, is another cornerstone in pyrrole chemistry. researchgate.net This multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org

To apply this to the 2,5-diphenethyl scaffold, a strategic selection of starting materials would be necessary. For instance, an α-haloketone bearing a phenethyl group at the appropriate position and a β-ketoester also containing a phenethyl moiety could theoretically be employed. However, the complexity and availability of such starting materials may present synthetic challenges. Variations of the Hantzsch synthesis have been developed, including those performed under solvent-free conditions or using green solvents like water, which can improve the efficiency and environmental footprint of the reaction. researchgate.netthieme-connect.com

Piloty-Robinson Pyrrole Synthesis Approaches

The Piloty-Robinson pyrrole synthesis, named after Oskar Piloty and Robert Robinson, offers an alternative route to substituted pyrroles. wikipedia.org This method involves the reaction of an azine, derived from a ketone or aldehyde, with a strong acid, typically at elevated temperatures. tandfonline.comresearchgate.net The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to form the pyrrole ring. wikipedia.org

For the synthesis of a 2,5-diphenethyl-1H-pyrrole, one would start with the azine of 1-phenyl-2-propanone. Heating this azine in the presence of an acid would be expected to yield the desired 2,5-disubstituted pyrrole. This method is particularly useful for the synthesis of symmetrically substituted pyrroles.

Targeted Synthetic Routes via Condensation Reactions for Pyrrole-3-carbonitriles

While the classical methods provide a foundation for forming the pyrrole ring, more targeted approaches are often required to introduce specific functionalities like the 3-carbonitrile group.

Strategies Employing α-Hydroxyketones and Malononitrile (B47326)

A highly effective and more direct strategy for the synthesis of pyrrole-3-carbonitriles involves a three-component reaction between an α-hydroxyketone, an activated nitrile such as malononitrile or its derivatives, and a primary amine. ntu.edu.sgmdpi.comnih.gov This approach allows for the convergent assembly of the highly functionalized pyrrole ring in a single step.

In the context of synthesizing 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, a plausible pathway would involve the reaction of an appropriate α-hydroxyketone bearing a phenethyl group, malononitrile, and phenethylamine. The reaction is typically carried out in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid, at elevated temperatures. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of a variety of structurally diverse and biologically relevant pyrrole-3-carbonitriles. ntu.edu.sgmdpi.com

Advantages of the α-Hydroxyketone and Malononitrile Strategy:

AdvantageDescription
Convergence Three components are combined in a single step, leading to a more efficient synthesis. mdpi.com
Atom Economy The main byproduct is water, making the reaction highly atom-efficient. mdpi.com
Versatility Allows for the introduction of diverse substituents on the pyrrole ring by varying the starting materials. ntu.edu.sgnih.gov

Knoevenagel-Type Condensations for Nitrile Incorporation

The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds and can be adapted for the introduction of a nitrile group onto a pre-formed or in-situ generated pyrrole precursor. researchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst. rsc.org

While not a direct method for the synthesis of the entire pyrrole ring, a Knoevenagel-type condensation could be envisioned as a key step in a multi-step synthesis. For instance, a pyrrole intermediate bearing an aldehyde group at the 3-position could be condensed with malononitrile to introduce the desired carbonitrile functionality. The choice of base is crucial and can range from organic bases like piperidine (B6355638) or DBU to inorganic bases. rsc.org This strategy offers a modular approach, allowing for the late-stage introduction of the nitrile group.

Multi-Component Reactions (MCRs) for Direct Access to Substituted Pyrroles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. rsc.orgrsc.org This approach is particularly attractive for synthesizing substituted pyrrole derivatives, offering high efficiency and access to a wide range of structural variations. rsc.orgacs.orgacs.org

One-pot syntheses that bring together aldehydes, primary amines, and nitrile-containing compounds are a cornerstone for the modular construction of functionalized pyrroles. These reactions often proceed through a cascade of events, typically initiated by the formation of an enamine or imine intermediate. For instance, a general and direct approach involves the reaction of simple, readily available aldehydes and amines to form polysubstituted pyrroles, sometimes mediated by an oxidant like silver acetate. acs.org Another strategy involves the formal cycloaddition of α-(alkylideneamino)nitriles with nitroolefins, which allows for the convergent construction of the pyrrole ring in a few steps from a nitroalkane and three different aldehydes. researchgate.net

The synthesis of C3-functionalized pyrroles can be challenging, but MCRs provide a direct route. An operationally simple, catalyst-free protocol has been developed where an enamine, generated in situ from succinaldehyde (B1195056) and a primary amine, is trapped by an activated carbonyl compound before the final Paal–Knorr cyclization, furnishing C3-substituted pyrroles with high atom economy. urfu.ru Similarly, N-substituted 2,3,5-functionalized 3-cyanopyrroles can be obtained with high selectivity through a one-pot, three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. acs.org This method is notable for its use of mild conditions and the generation of water as the only byproduct. acs.org The first base-mediated intermolecular cyclization of arylaldehydes and terminal arylacetylenes has also been described as a single-step method to access 2,3,5-triaryl-substituted-1H-pyrroles from commercially available starting materials. nih.gov

The success of MCRs for pyrrole synthesis often hinges on the choice of catalyst, which can range from simple Brønsted or Lewis acids to organocatalysts and metal-free systems. An organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines using 4-methylbenzenesulfonic acid monohydrate provides an efficient route to polysubstituted pyrroles under mild conditions. nih.gov In some cases, reactions can proceed without any catalyst. A catalyst-free protocol for the direct regiospecific synthesis of β-(C3)-substituted pyrroles has been developed by reacting succinaldehyde, primary amines, and activated carbonyls in a "just-mix" fashion. urfu.ru

Lewis acids such as B(C₆F₅)₃ have been shown to catalyze novel MCRs of vicinal tricarbonyl compounds, enamines, and nucleophiles, providing a versatile method for synthesizing highly functionalized pyrroles. acs.org Iron(III) chloride has also been employed as a catalyst in a one-pot, four-component cascade cyclization to produce pharmaceutically relevant penta-substituted pyrroles under solvent-free ball-milling conditions, highlighting a green chemistry approach. acs.org

Below is a table summarizing various catalytic systems used in the MCR synthesis of pyrroles.

Catalyst SystemReactantsProduct TypeKey Features
4-Methylbenzenesulfonic acid monohydrate1,2-Diones, Aldehydes, ArylaminesPolysubstituted pyrrolesOrganocatalyzed, mild conditions. nih.gov
Catalyst-FreeSuccinaldehyde, Primary amines, Activated carbonylsC3-substituted pyrrolesOperationally simple, high atom economy, avoids protection chemistry. urfu.ru
B(C₆F₅)₃Vicinal tricarbonyl compounds, Enamines, Nucleophiles5α-functionalized pyrrolesLewis acid catalysis, broad scope for functional group installation. acs.org
Iron(III) Chloride (FeCl₃)α-Keto aldehydes, Anilines, Activated alkynes, Aromatic nucleophilesPenta-substituted pyrrolesSolvent-free ball-milling, environmentally benign. acs.org

Transition Metal-Catalyzed Cyclizations and Annulations for Pyrrole Formation

Transition metal catalysis offers a powerful and versatile platform for the synthesis of pyrroles, enabling reactions that are often difficult to achieve through other means. These methods include various cross-coupling, cyclization, and annulation strategies that provide access to a wide array of substituted pyrrole structures. rsc.org

Palladium catalysts are widely used in C-H activation and cross-coupling reactions to construct arylated pyrroles. The direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts can generate tri-, tetra-, and even penta-substituted pyrroles. nih.gov Ligand-free palladium-catalyzed C-H activation and arylation of N-substituted pyrroles have been achieved using ionic liquids as the solvent, providing a convenient route to 2,5-diarylpyrroles. researchgate.net

Furthermore, palladium catalysis can control the site-selectivity of reactions. By simply changing the ligand, the reaction of 2,5-diaryl-1H-pyrroles with aryl chlorides can be switched between a dearomative C2-arylation to yield 2,2,5-triaryl-2H-pyrroles and a direct C3-arylation to form 2,3,5-triaryl-1H-pyrroles. Intramolecular C-N bond formation is a key step in many palladium-catalyzed syntheses of nitrogen heterocycles, analogous to the C-S bond formation observed in the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/cyclization sequence.

A highly efficient method for preparing polysubstituted N-H pyrroles involves the copper hydride (CuH)-catalyzed coupling of 1,3-enynes and nitriles. bohrium.com This protocol is notable for its mild reaction conditions, broad functional group tolerance, and the use of readily available starting materials. bohrium.comrsc.org The reaction proceeds via hydrocupration of the enyne to form a nucleophilic copper intermediate, which then undergoes regioselective addition to the nitrile, followed by cyclization to afford the pyrrole product. bohrium.com

This method accommodates both aromatic and aliphatic substituents on the enyne and nitrile components, providing access to a diverse range of pyrroles in good yields and with high regioselectivity. Density functional theory (DFT) calculations have supported the proposed mechanism and explained the observed regioselectivity based on steric effects. bohrium.com

The table below showcases the scope of the CuH-catalyzed enyne-nitrile coupling reaction.

Enyne ReactantNitrile ReactantProductYield (%)
4-Phenyl-1-buten-3-yneBenzonitrile2-Phenyl-5-phenethyl-1H-pyrrole85
4-Phenyl-1-buten-3-yneAcetonitrile2-Methyl-5-phenethyl-1H-pyrrole75
1-Dodecen-3-yneBenzonitrile2-Phenyl-5-octyl-1H-pyrrole81
1-Dodecen-3-yneCyclopropanecarbonitrile2-Cyclopropyl-5-octyl-1H-pyrrole78
(Data sourced from supporting information of Buchwald et al., J. Am. Chem. Soc. 2020, 142, 9908–9914) bohrium.com

Ruthenium and iron, as earth-abundant metals, are increasingly used as catalysts for sustainable chemical transformations, including pyrrole synthesis.

Ruthenium-catalyzed methods often involve multicomponent reactions or oxidative annulations. A general and highly regioselective synthesis of pyrroles has been developed via a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols. acs.org This process operates with high atom efficiency and tolerates a wide range of functional groups. acs.org Another efficient strategy is the ruthenium-catalyzed oxidative annulation of enamides with alkynes, which proceeds through the cleavage of C(sp²)-H and N-H bonds to regioselectively form N-substituted or N-unsubstituted pyrroles.

Iron-catalyzed synthesis of pyrroles has gained significant attention due to the low cost and benign nature of iron. bohrium.com Efficient and sustainable methods have been developed using well-defined, air-stable molecular iron(0) complexes. researchgate.net These methodologies are broadly applicable and can produce C-2, C-3, and C-2 & C-4 substituted pyrroles in good yields, proceeding through a proposed hydrogen autotransfer mechanism. researchgate.net Cascade reactions, such as the synthesis of pyrroles from nitroarenes using an acid-tolerant homogeneous iron catalyst, represent a green approach that combines a reduction step with a subsequent Paal-Knorr condensation. rsc.org Furthermore, iron(III)-catalyzed four-component reactions under ball-milling conditions provide access to highly functionalized pyrroles. bohrium.com

The table below highlights examples of Ru- and Fe-catalyzed pyrrole syntheses.

Metal CatalystReaction TypeReactantsKey Features
[Ru(p-cymene)Cl₂]₂/XantphosThree-component reactionKetones, Amines, Vicinal diolsHighly regioselective, broad substrate scope, high atom-efficiency. acs.org
[RuCl₂(CO)₃]₂/AgOAcOxidative AnnulationEnamides, AlkynesRegioselective C(sp²)-H/N-H bond cleavage.
(Cyclopentadienone)iron(0) complexHydrogen AutotransferDiols, AminesSustainable, air-stable catalyst, good functional group tolerance. researchgate.net
Iron-Tetraphos complexCascade (Transfer) Hydrogenation / CondensationNitroarenes, 1,4-DiketonesMild conditions, high functional group tolerance, green reductants (formic acid or H₂). rsc.org
FeCl₃Four-component reactionα-Keto aldehydes, Anilines, Activated alkynes, NucleophilesEnvironmentally benign, solvent-free ball-milling conditions. bohrium.com

Functional Group Interconversions on Precursor Molecules

The synthesis of this compound can be approached through various pathways that rely on the transformation of functional groups on pyrrole precursors or by constructing the ring with the required functionalities already in place.

Introduction of Nitrile Group at Position 3

The nitrile group is a key feature of the target molecule, and its introduction can be achieved either by direct synthesis, where the cyano group is part of the ring-forming reaction, or by the post-synthesis modification of a pre-formed pyrrole ring.

Direct Synthesis Strategies:

Multi-component reactions (MCRs) offer an efficient route to highly substituted pyrrole-3-carbonitriles by assembling the ring and the nitrile group in a single step. bohrium.comnih.gov

Three-Component Reaction: A highly effective one-pot method involves the reaction between an α-hydroxyketone, a β-oxoacetonitrile, and a primary amine. nih.govmdpi.com For the target molecule, this would involve reacting an appropriate α-hydroxyketone bearing a phenethyl group with an oxoacetonitrile and ammonia. The reaction proceeds with high atom economy, with water being the only byproduct. nih.gov

Thorpe-Ziegler Type Reactions: This reaction involves the intramolecular condensation of a dinitrile to form an enaminonitrile, a precursor to the pyrrole ring. buchler-gmbh.comwikipedia.org This strategy is a powerful tool for constructing cyclic systems. researchgate.netchem-station.com

Ring-Opening of Nitroepoxides: A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles can be achieved via the ring-opening of nitroepoxides, offering another pathway to incorporate the cyano group during the ring formation. rsc.org

Functional Group Interconversion on a Pyrrole Precursor:

An alternative to direct synthesis is the modification of a 2,5-diphenethylpyrrole precursor bearing a different functional group at the C-3 position.

From Pyrrole-3-Carboxamides: A common and efficient method for generating a nitrile is the dehydration of a primary amide. A pyrrole-3-carboxamide, synthesized from the corresponding pyrrole-3-carboxylic acid, can be dehydrated using various reagents. Cyanuric chloride in combination with N,N-dimethylformamide (DMF) provides a mild and high-yielding method for converting heterocyclic carboxamides to their corresponding carbonitriles. mdpi.com

From Pyrrole-3-Carbaldehydes: A pyrrole-3-carbaldehyde can serve as a precursor to the nitrile group. rsc.orgresearchgate.net This transformation is a standard procedure in organic synthesis, typically proceeding through an oxime intermediate which is then dehydrated to the nitrile. The synthesis of the prerequisite pyrrole-3-carbaldehyde can be achieved through methods like the Vilsmeier-Haack reaction on a 2,5-diphenethylpyrrole. pharmaguideline.com

Table 1: Comparison of Strategies for Introducing the C-3 Nitrile Group

Strategy Key Reactants/Precursors Typical Reagents Advantages
Three-Component Reaction α-Hydroxyketone, Oxoacetonitrile, Amine Acetic Acid (catalyst) High atom economy, one-pot synthesis. nih.gov
Thorpe-Ziegler Reaction Dinitrile compound Base (e.g., alkoxide) Forms cyclic enaminonitrile precursor. buchler-gmbh.comwikipedia.org
Dehydration of Amide Pyrrole-3-carboxamide Cyanuric Chloride/DMF, P₂O₅ Mild conditions, good yields. mdpi.com
Conversion from Aldehyde Pyrrole-3-carbaldehyde Hydroxylamine, Dehydrating agent Utilizes a common pyrrole synthon. rsc.orgpharmaguideline.com

Strategies for Incorporating Phenethyl Substituents at Positions 2 and 5

The introduction of the two phenethyl groups at the C-2 and C-5 positions of the pyrrole ring is most classically and efficiently achieved using the Paal-Knorr synthesis. pharmaguideline.com

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. pharmaguideline.com For the synthesis of 2,5-diphenethyl-1H-pyrrole, the required precursor is 1,6-diphenylhexane-2,5-dione (CAS 54276-99-2). nih.govnist.gov This γ-diketone, upon reaction with a suitable nitrogen and C-3 nitrile source, would directly yield the desired scaffold.

The synthesis of the 1,6-diphenylhexane-2,5-dione precursor itself can be achieved through modern coupling methods, such as the reductive acylation of alkyl halides with acid chlorides or (2-pyridyl)thioesters, which allows for the formation of functionalized dialkyl ketones. nih.gov

Table 2: Key Precursors for Phenethyl Group Incorporation

Method Key Precursor Structure of Precursor Role in Synthesis
Paal-Knorr Synthesis 1,6-Diphenylhexane-2,5-dione C₆H₅CH₂CH₂C(O)CH₂CH₂C(O)CH₂CH₂C₆H₅ Provides the C2-C5 carbon backbone and the phenethyl substituents. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. semanticscholar.org Several green strategies are applicable to the synthesis of this compound.

Solvent-Free and Aqueous Media Reactions

The Paal-Knorr synthesis, a cornerstone for preparing 2,5-disubstituted pyrroles, can be adapted to greener conditions. Performing the reaction in water or under solvent-free conditions eliminates the need for volatile and often toxic organic solvents. organic-chemistry.org

Aqueous Media: Water is an environmentally benign solvent, and its use in Paal-Knorr cyclocondensations has been shown to be effective, often leading to simple product isolation and high yields. organic-chemistry.org

Solvent-Free Synthesis: Reactions can be carried out by heating a mixture of the 1,4-dicarbonyl compound and the amine source, sometimes with a catalytic amount of a solid acid, which aligns with green chemistry principles by minimizing solvent waste. rsc.orgsemanticscholar.org

Organocatalytic and Nanocatalytic Methodologies

The use of catalysts can significantly improve the efficiency and environmental footprint of a reaction.

Organocatalysis: Non-metal, small organic molecules can be used to catalyze pyrrole synthesis. For instance, saccharin (B28170), a moderately acidic and readily available compound, has been used as an effective Brønsted acid catalyst for Paal-Knorr reactions, offering a green alternative to traditional mineral acids. semanticscholar.org

Nanocatalysis: Nanoparticles have emerged as highly efficient and recyclable catalysts for organic transformations, including the synthesis of N-substituted pyrroles. researchgate.net Magnetic nanoparticles, for example, can be used to catalyze the reaction and are easily separated from the reaction mixture using an external magnet, allowing for their reuse and minimizing catalyst waste. researchgate.net

Photo- and Electrochemical Synthesis Approaches

Emerging technologies in synthetic chemistry offer novel, sustainable routes to heterocyclic compounds.

Photochemical Synthesis: Light-induced reactions can provide pathways to pyrrole derivatives, sometimes through unique mechanisms not accessible by thermal methods. While specific applications to the target molecule are not established, photochemical routes represent a frontier in green heterocycle synthesis. wikipedia.org

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. umich.edu The electrochemical synthesis of polysubstituted pyrroles has been demonstrated, showcasing a method that can reduce waste and improve safety. umich.edu This approach, particularly when combined with multi-component strategies, holds promise for the future of sustainable pyrrole production.

Table 3: Overview of Green Synthesis Strategies

Green Approach Specific Method Potential Application to Target Compound Key Advantage
Alternative Media Reaction in water Paal-Knorr cyclization of 1,6-diphenylhexane-2,5-dione. Eliminates volatile organic solvents. organic-chemistry.org
Alternative Media Solvent-free reaction Heating the diketone with an amine source and catalyst. Reduces solvent waste, simplifies workup. rsc.org
Catalysis Organocatalysis Using saccharin to catalyze the Paal-Knorr step. Avoids corrosive mineral acids. semanticscholar.org
Catalysis Nanocatalysis Employing recyclable magnetic nanoparticles as catalysts. High efficiency and catalyst reusability. researchgate.net
Enabling Technologies Electrochemical Synthesis Driving multi-component reactions electrochemically. Avoids chemical oxidants/reductants, mild conditions. umich.edu

Advanced Spectroscopic and Structural Elucidation of 2,5 Diphenethyl 1h Pyrrole 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Electronic Effects

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the spatial arrangement of the atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural analysis. For this compound, the expected signals can be predicted based on its structure.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the pyrrole (B145914) proton, the aromatic protons of the two phenethyl groups, and the aliphatic protons of the ethyl chains. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbons of the pyrrole ring, the nitrile group, and the phenethyl substituents.

2D NMR techniques would be crucial for unambiguously assigning these signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, within the ethyl chains of the phenethyl groups (i.e., the correlation between the -CH₂-CH₂- protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons of the pyrrole ring and the phenethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It would be essential for establishing the connectivity between the phenethyl groups and the pyrrole ring, and the position of the nitrile group. For example, correlations would be expected from the benzylic protons of the phenethyl groups to the C2 and C5 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the phenethyl side chains relative to the pyrrole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrrole-NH~8.0-9.0 (broad s)-H4
Pyrrole-C4-H~6.5-7.0 (s)~110-120C3, C5
Phenethyl-CH₂ (α)~2.9-3.2 (t)~30-35Pyrrole C2/C5, Phenethyl Ar-C
Phenethyl-CH₂ (β)~2.8-3.1 (t)~35-40Phenethyl Ar-C
Phenethyl-Ar-H~7.1-7.4 (m)~125-140Other Ar-C, Phenethyl-CH₂
Pyrrole-C2-~140-150Phenethyl-CH₂ (α)
Pyrrole-C3-~90-100H4
Pyrrole-C5-~135-145Phenethyl-CH₂ (α)
Nitrile-CN-~115-120H4

Note: These are predicted values and would require experimental verification.

Investigation of Aromaticity, Tautomerism, and Substituent Effects via Chemical Shifts

The chemical shifts of the pyrrole ring protons and carbons provide insight into its aromaticity. The presence of the electron-withdrawing nitrile group at the C3 position would be expected to deshield the adjacent C4-H proton, shifting its signal downfield. The phenethyl groups, being weakly electron-donating, would have a smaller effect on the chemical shifts within the pyrrole ring compared to more strongly activating or deactivating groups.

Tautomerism in pyrroles is generally not significant under normal conditions, with the 1H-tautomer being the most stable. The NMR data would be expected to be consistent with this single tautomeric form.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₄H₂₂N₂), the expected exact mass can be calculated.

Interactive Data Table: Predicted HRMS Data

IonCalculated m/z
[M+H]⁺339.1856
[M+Na]⁺361.1675
[M+K]⁺377.1415

Note: These values are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) of the parent ion would provide valuable structural information through the analysis of its fragmentation patterns. Key fragmentations would likely involve the phenethyl side chains.

Expected Fragmentation Pathways:

Benzylic cleavage: The most common fragmentation would be the cleavage of the C-C bond between the two ethylenic carbons of the phenethyl group, leading to the formation of a stable tropylium (B1234903) ion (m/z 91).

Loss of the phenethyl group: Cleavage of the bond between the pyrrole ring and the phenethyl group could also occur.

Loss of HCN: Fragmentation involving the nitrile group is also possible.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Analysis of Nitrile (C≡N) Stretching Frequencies and Environmental Effects

The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum.

Nitrile Stretch: The C≡N stretching vibration is expected to appear in the region of 2220-2260 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyrrole ring. Conjugation with the pi-system of the pyrrole would slightly lower the frequency compared to a non-conjugated nitrile.

Other expected key vibrational bands would include:

N-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the pyrrole N-H group.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted Key Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
N-H (stretch)3300-3500 (broad)Weak
Aromatic C-H (stretch)3000-3100Medium
Aliphatic C-H (stretch)2850-2960Medium
C≡N (nitrile stretch)2220-2240Strong
Aromatic C=C (stretch)1450-1600Strong

Note: These are predicted values and would require experimental verification.

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed experimental data for the compound This compound is not available. Specifically, there is a lack of published research concerning its advanced spectroscopic and structural properties as outlined in the requested article structure.

While general principles of spectroscopy and crystallography apply to all chemical compounds, the specific data points required for a thorough analysis—such as vibrational frequencies, crystal structure, torsional angles, bond lengths, UV-Vis absorption maxima, and emission characteristics—are unique to each molecule and must be determined experimentally.

Searches for this compound, including by its CAS number (857420-96-3), did not yield any peer-reviewed articles, database entries, or other scholarly sources containing the specific data necessary to populate the requested sections:

Electronic Absorption and Emission Spectroscopy for Photophysical Properties:No UV-Vis absorption or fluorescence/phosphorescence spectra have been located.

Fluorescence and Phosphorescence Characterization:The emissive properties of this compound have not been reported.

Due to the absence of this fundamental experimental data, it is not possible to generate the requested scientifically accurate and detailed article. The creation of such content would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Based on a comprehensive search, there are no specific theoretical and computational studies available in the public domain for the compound "this compound." The generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is therefore not possible.

Quantum Chemical Calculations: Including Density Functional Theory (DFT) studies to determine its ground state properties.

Molecular Orbital Analysis: Calculation of HOMO/LUMO energies, Fukui functions, and Molecular Electrostatic Potential to understand its reactivity.

Aromaticity Indices: Calculation of NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) to quantify the aromatic character of the pyrrole ring.

Conformational Analysis: Potential energy surface scans to determine the rotational barriers and stable conformations of the two phenethyl substituents.

Spectroscopic Prediction: Computational correlation of NMR, IR, and UV-Vis spectroscopic parameters.

Without such dedicated studies, any attempt to create the requested article would involve speculation or the presentation of data from unrelated molecules, which would be scientifically inaccurate and misleading. Therefore, the article cannot be generated at this time.

Theoretical and Computational Studies of 2,5 Diphenethyl 1h Pyrrole 3 Carbonitrile

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Currently, there are no published molecular dynamics (MD) simulation studies specifically investigating the solution-phase behavior and intermolecular interactions of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. Such studies are crucial for understanding how this molecule behaves in different solvent environments and how it interacts with itself and other molecules.

MD simulations would typically provide insights into:

Solvation and Hydration: How solvent molecules, such as water or organic solvents, arrange themselves around the pyrrole (B145914) core and the phenethyl and carbonitrile substituents.

Intermolecular Aggregation: The potential for molecules of this compound to self-associate in solution, and the nature of the forces driving this aggregation (e.g., π-π stacking of the phenyl and pyrrole rings, hydrogen bonding involving the pyrrole N-H and the nitrile group).

While general principles of molecular interactions can be inferred from the structure of the molecule, specific quantitative data from MD simulations, such as radial distribution functions or potential of mean force calculations, are not available in the scientific literature for this compound.

Reactivity Predictions and Mechanistic Insights via Computational Approaches

Similarly, a search for computational studies on the reactivity of this compound has not yielded any specific findings. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms.

For this compound, such studies could provide valuable information on:

Electron Distribution and Reactivity Indices: Calculation of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and reactivity descriptors (e.g., Fukui functions) to predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: Detailed energetic profiling of potential reaction pathways, including the identification of transition states and intermediates for reactions such as electrophilic substitution on the pyrrole ring, or reactions involving the nitrile group.

Spectroscopic Properties: Prediction of spectroscopic data (e.g., NMR, IR, UV-Vis spectra) that could aid in the experimental characterization of the compound and its reaction products.

Without dedicated computational studies, any discussion of the reactivity of this compound would be purely speculative and based on the known reactivity of related pyrrole derivatives.

Reactivity and Transformation Pathways of 2,5 Diphenethyl 1h Pyrrole 3 Carbonitrile

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.comuobaghdad.edu.iqonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms and facilitating electrophilic attack. pearson.compharmaguideline.com

Regioselectivity and Electronic Influence of Nitrile and Phenethyl Substituents

In substituted pyrroles, the position of electrophilic attack is directed by the electronic properties of the existing substituents. For 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile , the C2 and C5 positions are occupied by phenethyl groups. Electrophilic substitution must therefore occur at the only available position, C4.

The substituents on the ring exert competing electronic effects:

Phenethyl Groups (at C2 and C5): These are alkyl-type substituents, which are weakly electron-donating through an inductive effect (+I). They activate the pyrrole ring towards electrophilic attack.

Nitrile Group (at C3): The cyano group is a powerful electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This group strongly deactivates the pyrrole ring, particularly the adjacent C4 position, making it less susceptible to electrophilic attack. researchgate.net

Pyrrole Nitrogen: The nitrogen atom acts as a strong electron-donating group through resonance, which generally overrides the deactivating effects of other substituents to a degree, making the ring as a whole more reactive than a correspondingly substituted benzene ring. pearson.comuobaghdad.edu.iq

Specific Reactions (e.g., Nitration, Halogenation, Acylation)

Given the regioselectivity determined above, specific electrophilic aromatic substitution reactions are predicted to yield C4-substituted products. It is crucial to use mild reagents where possible, as pyrroles are prone to polymerization under strongly acidic conditions. uobaghdad.edu.iq

Nitration: Direct nitration using strong acids like a nitric acid/sulfuric acid mixture is generally avoided for pyrroles due to polymerization. uobaghdad.edu.iq A milder nitrating agent, such as acetyl nitrate (B79036) (CH₃COONO₂), would be more suitable. The reaction is expected to introduce a nitro group at the C4 position.

Halogenation: Pyrroles are reactive enough to be halogenated without a Lewis acid catalyst. uobaghdad.edu.iq Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely install a bromine or chlorine atom at the C4 position.

Acylation: Friedel-Crafts acylation can be performed under mild conditions. For highly reactive pyrroles, less potent Lewis acids or reaction with an acid anhydride (B1165640) can be sufficient. pharmaguideline.com For instance, acetylation of 2,5-di(2-thienyl)pyrroles has been successfully achieved using acetic anhydride. researchgate.net This suggests that This compound could be acylated at the C4 position using an acyl halide or anhydride, potentially with a mild Lewis acid catalyst if needed.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
Reaction TypeReagent(s)Predicted Product
NitrationAcetyl nitrate (CH₃COONO₂)4-Nitro-2,5-diphenethyl-1H-pyrrole-3-carbonitrile
BrominationN-Bromosuccinimide (NBS)4-Bromo-2,5-diphenethyl-1H-pyrrole-3-carbonitrile
AcylationAcetic anhydride ((CH₃CO)₂O)4-Acetyl-2,5-diphenethyl-1H-pyrrole-3-carbonitrile

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack, leading to a variety of important transformations. researchgate.net

Hydrolysis of the Nitrile to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This two-step process allows for the isolation of either the amide or the final carboxylic acid product by controlling the reaction conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat would convert the nitrile to 2,5-Diphenethyl-1H-pyrrole-3-carboxamide . Prolonged reaction time or stronger conditions would lead to the formation of 2,5-Diphenethyl-1H-pyrrole-3-carboxylic acid .

Base-Catalyzed Hydrolysis: Reaction with an aqueous base (e.g., NaOH, KOH) followed by an acidic workup would also yield the corresponding carboxylic acid.

Reduction of the Nitrile to Amines

The nitrile group can be reduced to a primary amine using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. Treatment of This compound with LiAlH₄ followed by an aqueous workup would yield (2,5-Diphenethyl-1H-pyrrol-3-yl)methanamine .

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel, Palladium, or Platinum. It is an effective way to reduce nitriles to primary amines.

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used for the partial reduction of nitriles. As demonstrated in the synthesis of related pyrrole-based drug candidates, DIBAL-H can reduce a pyrrole-3-carbonitrile to the corresponding pyrrole-3-carbaldehyde at controlled temperatures. mdpi.com

Table 2: Predicted Reactions of the Nitrile Group
Reaction TypeReagent(s)Product
Full HydrolysisH₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺2,5-Diphenethyl-1H-pyrrole-3-carboxylic acid
Partial HydrolysisH₂SO₄ (conc.), controlled conditions2,5-Diphenethyl-1H-pyrrole-3-carboxamide
Reduction to Amine1. LiAlH₄; 2. H₂O or H₂/Raney Ni(2,5-Diphenethyl-1H-pyrrol-3-yl)methanamine
Reduction to Aldehyde1. DIBAL-H; 2. H₂O2,5-Diphenethyl-1H-pyrrole-3-carbaldehyde

Reactions at the Phenethyl Substituents

The phenethyl substituents consist of an ethyl bridge and a terminal phenyl ring, both of which can undergo chemical transformations, typically independent of the pyrrole core.

Reactions on the Phenyl Ring: The terminal phenyl rings can undergo electrophilic aromatic substitution. The ethyl group is an ortho-, para-directing activator. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would occur on the phenyl rings, yielding a mixture of ortho- and para-substituted products. mnstate.edu For example, nitration with HNO₃/H₂SO₄ would yield 2,5-bis(nitrophenethyl)-1H-pyrrole-3-carbonitrile (with substitution at the ortho and para positions of the phenyl rings).

Reactions at the Benzylic Position: The methylene (B1212753) group (CH₂) adjacent to the phenyl ring is a benzylic position. These C-H bonds are weaker than other sp³ C-H bonds and are susceptible to free-radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, which would replace a hydrogen atom on the benzylic carbon with bromine. mnstate.edu

Table 3: Predicted Reactions of the Phenethyl Substituents
Reaction TypeReagent(s)Site of ReactionPredicted Product(s)
NitrationHNO₃ / H₂SO₄Terminal Phenyl RingsMixture of ortho- and para-nitrated derivatives
Benzylic BrominationNBS, light/initiatorBenzylic CH₂ groupsMixture of mono- and di-brominated phenethyl derivatives

Oxidation Reactions on the Alkyl Chains

The phenethyl substituents on the pyrrole ring possess benzylic C-H bonds that are susceptible to oxidation. The aromatic ring activates these positions, making them prone to attack by various oxidizing agents. libretexts.orgpressbooks.pub This reactivity allows for the selective introduction of oxygen-containing functional groups at the carbon atoms adjacent to the phenyl rings.

Commonly, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed to oxidize alkyl side chains on aromatic rings to carboxylic acids. pressbooks.pub In the case of this compound, this would likely lead to the formation of a dicarboxylic acid derivative, provided the pyrrole ring itself can withstand the harsh oxidative conditions. The mechanism of such side-chain oxidations is complex but is understood to involve the formation of benzylic radical intermediates. pressbooks.pub

More controlled oxidation can be achieved using milder or more selective reagents. For instance, metal-catalyzed oxidations using catalysts based on copper, cobalt, or iron in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can convert benzylic methylenes into ketones. mdpi.com This would yield a diketone derivative of the parent pyrrole. Another approach involves the use of bis(methanesulfonyl) peroxide, which can selectively monooxygenate benzylic C-H bonds to form benzylic mesylates, which can then be hydrolyzed to the corresponding alcohols under mild conditions. nih.gov This method offers a pathway to benzylic alcohol derivatives and is compatible with a range of other functional groups. nih.gov The enzymatic oxidation of similar alkyl-substituted aromatic compounds has also been studied, suggesting potential for biocatalytic transformations. researchgate.net

Table 1: Potential Oxidation Reactions of the Phenethyl Side Chains
Oxidizing Agent/SystemPotential ProductReaction Type
Potassium Permanganate (KMnO₄)2,5-Di(carboxyethyl)-1H-pyrrole-3-carbonitrileSide-chain oxidation
CuCl₂/TBHP2,5-Di(2-oxo-2-phenylethyl)-1H-pyrrole-3-carbonitrileBenzylic oxidation
Bis(methanesulfonyl) peroxide2,5-Di(1-hydroxy-2-phenylethyl)-1H-pyrrole-3-carbonitrileBenzylic hydroxylation

Aromatic Functionalization of Phenyl Rings

The two phenyl rings of the phenethyl groups are amenable to electrophilic aromatic substitution reactions. The alkyl chains act as activating, ortho-, para-directing groups, influencing the position of incoming electrophiles.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This reaction would be expected to yield a mixture of ortho- and para-nitro-substituted derivatives on the phenyl rings. The exact ratio of isomers would depend on steric hindrance and reaction conditions. Alternatively, milder nitrating systems, such as nitric acid in an anhydride compound, can also be employed. google.comgoogle.com

Halogenation: Halogenation of the phenyl rings can be accomplished using various reagents. For example, free radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comkhanacademy.org For direct halogenation on the aromatic ring, electrophilic halogenating agents are used. For instance, mechanochemical halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I), sometimes in the presence of a palladium catalyst, can selectively introduce halogens at the ortho-positions of substituted aromatic compounds. beilstein-journals.orgbeilstein-journals.org Green halogenation methods using ammonium (B1175870) halides and hydrogen peroxide in acetic acid have also been developed for aromatic heterocycles and phenols, which could potentially be adapted for the phenyl rings of the target molecule. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
ReactionReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄ortho and para to the ethyl-pyrrole substituent
BrominationBr₂, FeBr₃ortho and para to the ethyl-pyrrole substituent
ChlorinationCl₂, AlCl₃ortho and para to the ethyl-pyrrole substituent
Friedel-Crafts AcylationAcyl chloride, AlCl₃para to the ethyl-pyrrole substituent (major)

Cycloaddition Reactions and Annulations Involving the Pyrrole System

The pyrrole ring, despite its aromatic character, can participate in cycloaddition reactions, acting as a diene or a dipolarophile. wikipedia.org The presence of an electron-withdrawing nitrile group at the C3 position and alkyl groups at the C2 and C5 positions influences its reactivity in these transformations. Such reactions are valuable for the construction of complex, fused heterocyclic systems. For instance, Diels-Alder reactions of pyrroles can occur, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Vinylpyrroles are also known to act as dienes in such cycloadditions. nih.gov

[3+2] Cycloadditions for Fused Heterocycles

The pyrrole moiety is a suitable partner in [3+2] cycloaddition reactions, leading to the formation of five-membered fused rings. These reactions can be initiated by thermal or photochemical methods, or by using catalysts.

One prominent example is the 1,3-dipolar cycloaddition of in situ generated nitrile ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This can lead to the formation of pyrrolo thieme-connect.comchemistryviews.orgdiazepine scaffolds through a domino reaction sequence. nih.gov Similarly, the reaction of azomethine ylides with ynones, often catalyzed by a silver salt, provides a direct route to multisubstituted pyrroles. rsc.org The pyrrole ring itself can react with nitrile oxides in a regiospecific 1,3-dipolar cycloaddition to form fused isoxazoline (B3343090) derivatives. researchgate.net

Photocatalyzed [3+2] cycloaddition reactions have emerged as a powerful tool for pyrrole synthesis and functionalization. thieme-connect.comrsc.org For example, visible-light-induced formal [3+2] cycloaddition of 2H-azirines with electron-deficient alkynes provides a metal-free and regioselective route to highly substituted pyrroles. thieme-connect.com It is conceivable that the pyrrole ring of this compound could act as the 2π component in cycloadditions with 1,3-dipoles, or that the nitrile group could participate in such reactions under specific conditions. These cycloadditions are instrumental in synthesizing various pyrrolo-fused heterocycles, which are of interest for their potential biological activities. mdpi.com

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a key strategy for the regioselective functionalization of aromatic heterocycles like pyrrole. The N-H proton of the pyrrole ring is acidic (pKa ≈ 17.5 in DMSO) and is readily removed by strong bases such as organolithium reagents or lithium amides to form the corresponding N-lithiated pyrrole.

Further deprotonation at a carbon atom to create a C-lithiated species is more challenging. For N-unprotected pyrroles, the initial N-deprotonation must be considered. In the case of N-substituted pyrroles, direct C-lithiation is more straightforward. The regioselectivity of this second deprotonation is influenced by the substituents on the ring. Generally, for N-protected pyrroles, lithiation occurs preferentially at the C2 (or C5) position. The presence of the phenethyl groups at C2 and C5 in the target molecule would likely direct any further lithiation to the only available ring position, C4. Subsequent reaction with an electrophile would then introduce a new substituent at this position.

Photo-induced Reactions and Photoreactivity

The photoreactivity of pyrroles can lead to a variety of transformations, including cycloadditions and rearrangements. Irradiation of pyrrole derivatives can induce [2+2] cycloadditions with alkenes. For example, the photochemical reaction of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes leads to [2+2] cycloaddition products. rsc.org

Visible-light-mediated reactions have gained prominence in modern organic synthesis. Photocatalytic [3+2] annulation strategies have been developed for the synthesis of polysubstituted pyrroles. rsc.org These methods often operate under mild, redox-neutral conditions. For this compound, photo-induced reactions could potentially involve the pyrrole ring acting as a photosensitizer or as a reactant in cycloadditions. The extended conjugation provided by the phenyl rings might also influence its photochemical behavior. For instance, visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones has been reported for the synthesis of Δ¹-pyrrolines. acs.org

Catalytic Transformations Utilizing this compound as a Substrate

The pyrrole ring and its substituents can serve as handles for a variety of catalytic transformations, enabling further diversification of the molecular scaffold. Transition-metal-catalyzed C-H activation and cross-coupling reactions are particularly powerful tools in this context. tohoku.ac.jp

C-H Activation/Functionalization: The C-H bonds of the pyrrole ring can be directly functionalized using transition metal catalysts, often based on palladium, rhodium, ruthenium, or nickel. chemistryviews.orgacs.orgresearchgate.net For this compound, the C4-H bond is a prime candidate for such reactions. For instance, Ru-catalyzed C2-H arylation of indoles and pyrroles with boronic acids has been demonstrated, showcasing tolerance for a wide range of functional groups. chemistryviews.org Similarly, nickel-catalyzed enantioselective C-H functionalization of pyrroles can provide access to chiral annulated azoles. researchgate.net

Cross-Coupling Reactions: If a halogen atom were introduced onto the pyrrole ring (e.g., at the C4 position via halogenation), it could serve as a handle for various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a highly efficient method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov This would allow for the introduction of new aryl or vinyl substituents. Similarly, Stille coupling (with organostannanes) or Heck coupling (with alkenes) could be employed. One-pot sequential Ti-catalyzed [2+2+1] pyrrole synthesis followed by cross-coupling reactions has been used to create pentasubstituted 2-aryl pyrroles, demonstrating the utility of coupling reactions on pyrrole cores. rsc.org Copper-catalyzed coupling reactions have also been employed for the synthesis of pyrroles and for intramolecular dehydrogenative cross-coupling to form fused systems. chemrxiv.orgresearchgate.net


Synthesis and Exploration of Derivatives and Analogues of 2,5 Diphenethyl 1h Pyrrole 3 Carbonitrile

Modification of the Nitrile Group (e.g., to Amides, Esters, Tetrazoles, Pyrazoles)

The nitrile group at the 3-position of the pyrrole (B145914) ring is a versatile functional handle for the synthesis of a variety of derivatives. Standard organic transformations can be employed to convert the nitrile into other important functional groups.

Amides: The hydrolysis of the nitrile group to a carboxamide is a fundamental transformation. This can be achieved under either acidic or basic conditions. For instance, treatment with a strong acid like sulfuric acid in an aqueous medium, or with a base such as sodium hydroxide (B78521) in aqueous ethanol, can facilitate this conversion. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the over-hydrolysis of the amide to the corresponding carboxylic acid. A milder method involves the use of alkaline hydrogen peroxide, which can selectively hydrate (B1144303) the nitrile to the primary amide.

Esters: The conversion of the nitrile to an ester typically proceeds via the corresponding carboxylic acid. This involves a two-step process starting with the complete hydrolysis of the nitrile to the carboxylic acid, followed by esterification. The esterification can be carried out using standard methods such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) to form a tetrazole ring. This "click chemistry" approach is highly efficient and regioselective. The reaction is often carried out using sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or a tin-based reagent, in a suitable solvent like DMF. The resulting 5-substituted-1H-tetrazole is a bioisostere of a carboxylic acid, which can be of significant interest in medicinal chemistry applications.

Pyrazoles: While less direct, the synthesis of a pyrazole (B372694) moiety from a nitrile can be envisioned through multi-step sequences. One potential route involves the conversion of the pyrrole-3-carbonitrile into a β-ketonitrile derivative. This intermediate could then be reacted with hydrazine (B178648) or a substituted hydrazine to construct the pyrazole ring. The initial step of introducing a carbonyl group adjacent to the nitrile would likely involve a Claisen-type condensation or a similar reaction. The subsequent cyclization with hydrazine is a well-established method for pyrazole synthesis.

Table 1: Potential Modifications of the Nitrile Group of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Derivative Functional Group General Reaction Type Key Reagents
Amide Hydrolysis H₂SO₄/H₂O or NaOH/H₂O, H₂O₂
Ester Hydrolysis followed by Esterification 1. H₃O⁺ 2. R-OH, H⁺
Tetrazole [3+2] Cycloaddition NaN₃, Lewis Acid (e.g., ZnCl₂)
Pyrazole Multi-step synthesis via β-ketonitrile 1. Base, Ester 2. Hydrazine

Variation of the Phenethyl Substituents (e.g., substituted phenyls, different alkyl chain lengths)

The phenethyl groups at the 2- and 5-positions of the pyrrole ring offer opportunities for structural variation to modulate the compound's properties. These modifications can be introduced by starting with appropriately substituted precursors in the synthesis of the pyrrole core, for instance, through a Paal-Knorr synthesis using a substituted 1,4-dicarbonyl compound.

Different Alkyl Chain Lengths: The length of the alkyl chain connecting the phenyl ring to the pyrrole core can also be varied. Instead of a phenethyl group (a two-carbon chain), one could envision analogues with shorter (benzyl) or longer (e.g., 3-phenylpropyl) chains. This modification would impact the flexibility and conformational freedom of the side chains, which can be critical for molecular recognition and binding to biological targets.

Introduction of Additional Substituents on the Pyrrole Ring (e.g., halogenation, alkylation)

The pyrrole ring itself is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups at the vacant 4-position.

Halogenation: Pyrroles are known to undergo halogenation readily. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, onto the pyrrole ring. The reaction conditions can be controlled to favor mono-substitution at the available 4-position. Halogenation can serve to introduce a site for further functionalization through cross-coupling reactions or to modulate the electronic properties of the pyrrole ring.

Alkylation and Acylation: Friedel-Crafts type reactions can be employed to introduce alkyl or acyl groups. However, due to the high reactivity of the pyrrole ring, milder conditions are often necessary to avoid polymerization or polysubstitution. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for the formylation of electron-rich heterocycles like pyrrole, which would introduce a formyl group at the 4-position. This aldehyde can then serve as a precursor for a variety of other functional groups.

Formation of Oligomeric or Polymeric Structures Incorporating the Pyrrole Core

The pyrrole nucleus is a well-known building block for conducting polymers. The 2,5-disubstituted nature of this compound makes it an interesting monomer for the synthesis of oligomeric and polymeric materials.

Oxidative Polymerization: Polypyrroles are typically synthesized through the oxidative polymerization of pyrrole monomers. wikipedia.org This can be achieved either chemically, using an oxidizing agent like ferric chloride, or electrochemically, by applying an electric potential to a solution of the monomer. wikipedia.org For a 2,5-disubstituted pyrrole, polymerization would likely proceed through the remaining vacant positions on the pyrrole ring, leading to a polymer with a different connectivity compared to unsubstituted polypyrrole. The phenethyl substituents would be expected to influence the solubility and processing properties of the resulting polymer.

Co-oligomers: It is also possible to synthesize co-oligomers by reacting the 2,5-diphenethylpyrrole monomer with other heterocyclic building blocks, such as siloles. rsc.org This approach allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Comparative Reactivity and Electronic Properties of Analogues

The introduction of different substituents on the phenethyl groups or directly on the pyrrole ring will have a significant impact on the reactivity and electronic properties of the resulting analogues.

Electronic Effects: Electron-donating groups on the phenyl rings of the phenethyl substituents would increase the electron density of the pyrrole core, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, making the pyrrole ring less reactive towards electrophiles but potentially more stable towards oxidation. The electronic nature of substituents also influences the redox potential of the pyrrole ring, which is a key parameter in the context of conducting polymers. acs.org

Reactivity: The reactivity of the pyrrole ring in electrophilic substitution reactions is generally in the order of pyrrole > furan (B31954) > thiophene. pharmaguideline.com The presence of two alkyl-like phenethyl groups at the 2- and 5-positions is expected to further activate the pyrrole ring towards electrophilic attack at the 3- and 4-positions due to their electron-donating inductive effect.

Synthesis of Fused Pyrrole Systems from this compound

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems.

Pyrrolo[2,3-d]pyrimidines: A common strategy for the synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of a 2-amino-3-cyanopyrrole with a one-carbon synthon like formamide (B127407) or triethyl orthoformate. researchgate.net While the starting compound is not a 2-aminopyrrole, it could potentially be converted to one. Alternatively, a more direct approach might involve the reaction of the nitrile group with a suitable reagent to build the pyrimidine (B1678525) ring. For example, if the nitrile group is first converted to an amidine, this could then react with a 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.

Advanced Applications and Role in Materials Science and Organic Synthesis

Precursor and Building Block in Complex Organic Molecule Synthesis

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of natural products and synthetic molecules. The presence of reactive sites on the pyrrole ring and the functional groups of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile make it a versatile precursor for more complex molecular architectures.

Role in Multi-Step Total Synthesis of Nitrogen-Containing Scaffolds

Pyrrole derivatives are crucial intermediates in the total synthesis of complex nitrogen-containing natural products and pharmaceutically active compounds. The nitrogen atom and the carbon backbone of the pyrrole ring can be elaborated through various synthetic transformations to construct intricate molecular frameworks. While specific total syntheses employing this compound are not prominently documented, the general reactivity of the pyrrole nucleus allows for its incorporation into larger, more complex nitrogenous scaffolds. The phenethyl groups at the 2 and 5 positions can influence the steric and electronic properties of the molecule, guiding the regioselectivity of further reactions. The cyano group at the 3-position is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility in the assembly of complex nitrogen-containing molecules.

Synthesis of Fused Heterocyclic Systems

The development of fused heterocyclic systems is a significant area of organic synthesis, as these structures are often found in biologically active compounds and functional materials. Pyrrole-3-carbonitriles are known precursors for the synthesis of various fused heterocyclic systems. For instance, the cyano group can react with adjacent functional groups, introduced through modification of the pyrrole ring or its substituents, to form new rings. Although direct examples involving this compound are scarce, related pyrrole-3-carbonitrile derivatives have been utilized in the synthesis of pyrrolo[2,3-d]pyrimidines and other fused systems. nih.gov The general strategy involves the construction of a pyrimidine (B1678525) or other heterocyclic ring onto the pyrrole core, often utilizing the nitrile group as a key reactive site.

Potential in Functional Materials and Optoelectronic Devices

Substituted pyrroles have garnered significant attention for their applications in materials science, particularly in the development of organic electronic materials. The electron-rich nature of the pyrrole ring, combined with the electronic effects of its substituents, can lead to desirable optical and electronic properties.

Organic Semiconductors and Charge Transport Materials

Pyrrole-containing polymers and small molecules are being explored as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgscilit.com The charge transport properties of these materials are highly dependent on their molecular structure, which influences their packing in the solid state and their electronic energy levels. Diketopyrrolopyrrole (DPP) derivatives, which contain a fused pyrrole system, are a prominent class of high-performance organic semiconductors. researchgate.netresearchgate.net While this compound is not a DPP, the principles of molecular design for organic semiconductors can be applied. The phenethyl groups could promote π-π stacking interactions between molecules, which is crucial for efficient charge transport. The cyano group, being electron-withdrawing, can modulate the HOMO and LUMO energy levels of the molecule, which is a key parameter in designing materials for specific electronic applications. Further research into the solid-state packing and electronic properties of this compound would be necessary to fully assess its potential as an organic semiconductor.

Fluorescent Dyes and Probes for Non-Biological Sensing

The inherent fluorescence of some pyrrole derivatives makes them attractive candidates for the development of fluorescent dyes and sensors. The emission properties of these molecules can be tuned by modifying the substituents on the pyrrole ring. For instance, the introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, which often result in environmentally sensitive fluorescence. The phenethyl groups in this compound could act as electron-donating groups, while the cyano group is an electron-withdrawing group. This donor-acceptor-like structure suggests that the compound may exhibit interesting photophysical properties, including fluorescence that is sensitive to the polarity of its environment. Such solvatochromic dyes have applications as probes for studying non-biological systems, such as monitoring chemical reactions or sensing the properties of polymers and other materials.

Role in Coordination Chemistry and Ligand Design

The nitrogen atom of the pyrrole ring can act as a Lewis base and coordinate to metal ions. Furthermore, the introduction of other donor atoms through functionalization of the pyrrole ring can lead to the formation of multidentate ligands. The design of new ligands is a cornerstone of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.

The cyano group in this compound provides an additional coordination site, allowing the molecule to potentially act as a bidentate ligand, coordinating to a metal center through both the pyrrole nitrogen and the nitrile nitrogen. The steric bulk of the phenethyl groups would play a significant role in the coordination geometry and the stability of the resulting metal complexes. By modifying the phenethyl groups or introducing other functional groups, a family of related ligands could be synthesized, allowing for the systematic tuning of the electronic and steric properties of the resulting metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations or for their potential as building blocks for functional coordination polymers and metal-organic frameworks (MOFs).

Chelation Properties of the Nitrile and Pyrrole Nitrogen

There is no available scientific literature that specifically investigates the chelation properties of this compound. The potential for the nitrile group and the pyrrole nitrogen to act as coordination sites for metal ions has not been documented for this particular compound. While pyrrole-containing ligands and organonitriles can participate in metal coordination, the specific chelating behavior of this molecule, including the formation of stable complexes and the preferred coordination modes, remains unstudied.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

No published studies were found describing the use of this compound as a linker or ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The synthesis of MOFs relies on the predictable coordination of organic linkers with metal nodes to form porous, crystalline structures. Although the nitrile and pyrrole functionalities present in the molecule could theoretically engage in such coordination, there is no evidence in the current scientific literature of this compound being employed for such purposes.

Application in Sensors and Detection Systems (based on electronic/optical properties)

There are no documented applications of this compound in the development of sensors or detection systems. The electronic and optical properties of this specific compound, which would be foundational for its use in sensing applications, have not been reported. Research into related fields shows that pyrrole derivatives can be used to create conducting polymers with tunable optical and electrical properties for sensor applications. However, no such studies have been conducted on this compound.

Catalytic Applications (e.g., as a catalyst component or support)

No information is available regarding the catalytic applications of this compound, either as a catalyst itself, a component of a catalytic system, or as a support material. While some pyrrole derivatives have been explored for their catalytic activities or as ligands in catalytic complexes, this specific molecule is not mentioned in the context of catalysis in the reviewed literature.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry, with established methods like the Paal-Knorr and Knorr syntheses providing foundational routes. organic-chemistry.orgnih.govresearchgate.netmdpi.com However, the future of synthesizing complex molecules like 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile lies in the development of more efficient and stereoselective methods.

One emerging area is the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecular scaffolds in a single step from simple precursors. For instance, a one-pot, three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine has been shown to produce highly functionalized 3-cyanopyrroles. nih.gov Adapting such a strategy for the synthesis of the title compound would be a significant step forward, potentially improving atom economy and reducing waste compared to traditional multi-step sequences.

Furthermore, the phenethyl groups introduce the possibility of chirality, making the development of stereoselective synthetic routes for related saturated systems (pyrrolidines) highly relevant. Research into the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones and their conversion to β-amino acids showcases the potential for creating complex, stereochemically rich structures from pyrrole (B145914) precursors. nih.gov Future work could focus on catalytic asymmetric methods to control the stereochemistry of the pyrrole or subsequent transformations, providing access to enantiopure derivatives for various applications.

Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies

The pyrrole ring, while aromatic, can undergo a variety of reactions that temporarily or permanently disrupt its aromaticity. The exploration of these unconventional reactivity patterns, particularly dearomatization, is a burgeoning field of research. Dearomatization strategies are powerful tools for converting flat, aromatic compounds into complex three-dimensional structures, which are of great interest in medicinal chemistry and materials science.

For a compound like this compound, dearomatization could be achieved through several means, including photochemical or metal-catalyzed cycloadditions. The bulky phenethyl groups at the 2- and 5-positions would likely influence the regioselectivity and stereoselectivity of such reactions, offering a unique substrate for methodological development. A significant advancement in this area is the synthesis of non-aromatic pyrroles through the reaction of acetylene (B1199291) derivatives with 3,3-diaminoacrylonitriles, which can result in pyrroles with exocyclic double bonds and sp³-hybridized carbons within the ring. urfu.ru

Integration into Advanced Functional Materials with Tunable Properties

Pyrrole-based compounds are integral to the development of advanced functional materials, including conducting polymers and organic electronics. nih.gov The specific substitution pattern of this compound suggests several avenues for its potential integration into such materials.

The two phenethyl groups provide significant lipophilicity and potential for π-stacking interactions, which could be exploited in the design of organic semiconductors or as components of liquid crystalline materials. The nitrile group, being a strong dipole, can influence molecular packing and electronic properties. Furthermore, the pyrrole NH group can be used as a handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

Recent research has demonstrated the creation of functionalized polypyrroles for applications in nanobiotechnology, where biomolecules are attached to the pyrrole monomer before polymerization. nih.gov The title compound could serve as a monomer in the creation of novel polymers with tailored properties, where the phenethyl groups would enhance solubility and processability, and the nitrile group could be further functionalized post-polymerization.

Computational Design and Predictive Modeling for Structure-Property Relationships of Related Compounds

Computational chemistry is an increasingly powerful tool for predicting the properties of molecules and for guiding synthetic efforts. For a compound like this compound, density functional theory (DFT) and other computational methods could be employed to predict a range of properties, including its electronic structure, reactivity, and potential as a component in functional materials.

Studies on other pyrrole derivatives have successfully used computational methods to investigate thermodynamic and kinetic stability, as well as to predict detonation properties for high-energy-density materials. researchgate.net Similar computational approaches could be applied to a series of related 2,5-dialkyl-1H-pyrrole-3-carbonitriles to establish clear structure-property relationships. This would allow for the rational design of new molecules with optimized properties, for example, by tuning the electronic nature of the substituents or the length and branching of the alkyl chains to modulate solubility, melting point, or electronic band gap.

Interdisciplinary Approaches and Synergy with Other Fields (e.g., supramolecular chemistry, nanotechnology)

The unique combination of a hydrogen-bonding NH group, a polar nitrile, and lipophilic phenethyl side chains makes this compound an excellent candidate for applications in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The pyrrole NH group is a well-known hydrogen bond donor and can participate in anion binding. mdpi.com This property is the basis for the function of many supramolecular structures, such as calix nih.govpyrroles, which are used as anion receptors. bldpharm.com The title compound could be explored for its ability to self-assemble into higher-order structures through hydrogen bonding and π-π stacking interactions, potentially forming gels, liquid crystals, or other soft materials. The interplay between the hydrogen-bonding nitrile and NH groups and the van der Waals interactions of the phenethyl groups could lead to complex and stimuli-responsive supramolecular architectures.

Nanotechnology: Pyrrole derivatives are increasingly being used to functionalize nanomaterials, such as graphene and carbon nanotubes, to improve their processability and to impart new functionalities. For example, pyrrole compounds have been used to functionalize carbon black for use in elastomer composites, leading to materials with improved mechanical properties. nih.gov The lipophilic nature of this compound would make it particularly suitable for interfacing with non-polar materials or for creating stable dispersions of nanoparticles in organic media. The nitrile group could also serve as a reactive handle for covalently attaching the molecule to the surface of nanoparticles.

Q & A

Q. What are the established synthetic routes for 2,5-diphenethyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 1H-pyrrole-3-carbonitrile undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to DMF) and reaction time (4–6 hrs) minimizes side reactions like over-oxidation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity . Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
POCl₃ Concentration1.2 equiv.Maximizes formylation
Reaction Time4–6 hrsBalances conversion vs. side products

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenethyl groups at C2/C5 via δ 7.2–7.4 ppm aromatic signals and cyano group at C3 via δ 110–120 ppm in ¹³C).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and packing motifs. Software like SHELXL refines anisotropic displacement parameters, while WinGX visualizes molecular geometry. For example, C-C bond lengths in the pyrrole ring typically range from 1.35–1.40 Å .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 291.1 for C₁₉H₁₈N₂).

Q. What standard assays evaluate the biological activity of pyrrole-3-carbonitrile derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) using broth microdilution (CLSI guidelines M07-A9/M27-A2). MIC values <50 µg/mL indicate promising activity .
  • Antioxidant Potential : DPPH radical scavenging assays measure IC₅₀ values. A typical protocol mixes 100 µM DPPH with test compound (25–100 µg/mL), incubates in the dark (30 mins), and quantifies absorbance at 517 nm. IC₅₀ <75 µg/mL suggests significant activity .

Advanced Research Questions

Q. How can ultrasonic irradiation improve the synthesis of pyrrole-3-carbonitrile derivatives?

  • Methodological Answer : Ultrasonic methods (e.g., 20 kHz frequency, 60°C) enhance reaction efficiency via cavitation , reducing reaction time from hours to minutes. For example, coupling 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with dimedone under ultrasound achieves 92% yield in 20 mins vs. 6 hrs conventionally. Key parameters:
ConditionUltrasonic ProtocolConventional Protocol
Time20 mins6 hrs
Catalyst (TsOH)20 mol%30 mol%
SolventEthanolToluene
This method reduces energy consumption and byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-3-carbonitrile analogs?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : pH, temperature, and microbial strain (e.g., clinical vs. ATCC strains). Standardize protocols using CLSI guidelines.
  • Compound Purity : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) ensures reproducibility.
  • Structural Confounders : Compare substituent effects. For example, 2,5-diphenethyl derivatives show higher MIC values vs. 2,5-dimethyl analogs due to enhanced lipophilicity .

Q. How do computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 (B3LYP/6-311G**) models electronic properties (e.g., HOMO-LUMO gaps). A smaller gap (<3 eV) correlates with higher reactivity in antimicrobial assays.
  • Molecular Docking : AutoDock Vina screens binding affinity to targets (e.g., E. coli DNA gyrase). The cyano group’s electronegativity enhances hydrogen bonding with Thr165 (ΔG ≈ −8.2 kcal/mol) .

Q. What advanced crystallographic challenges arise when refining this compound structures?

  • Methodological Answer :
  • Disorder Modeling : Phenethyl groups may exhibit positional disorder. Use SHELXL ’s PART instruction to refine occupancies (e.g., 60:40 split).
  • Twinned Data : For non-merohedral twinning, employ SHELXL ’s TWIN/BASF commands. R₁ values <0.05 post-refinement indicate robust solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.